
2-Fluoro-6-methoxy-3-methylphenylboronic acid
Descripción general
Descripción
2-Fluoro-6-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various reactions, particularly in the Suzuki coupling .
Synthesis Analysis
While specific synthesis methods for 2-Fluoro-6-methoxy-3-methylphenylboronic acid were not found, boronic acids are typically synthesized through a process known as metal-catalyzed borylation . This involves the reaction of an aryl halide with a boron reagent in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxyphenylboronic acid is C7H8BFO3 . It contains a boron atom bonded to two hydrogens and one oxygen atom, a fluorine atom, and a methoxy group attached to the phenyl ring .
Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-6-methoxyphenylboronic acid, are known for their use in Suzuki coupling reactions . They can also be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Physical And Chemical Properties Analysis
The melting point of 2-Fluoro-6-methoxyphenylboronic acid is between 117-122 °C . Its molecular weight is 169.95 .
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxy-3-methylphenylboronic acid: A Comprehensive Analysis:
Modulation of GABAA Receptors
This compound is used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors. These modulators are important for the potential treatment of neurological disorders such as epilepsy, anxiety, and insomnia .
Suzuki Cross-Coupling Reactions
It serves as a crucial reagent in Suzuki cross-coupling reactions, which are widely applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Inhibition of Wee1 Kinase
Researchers utilize this boronic acid in the synthesis of inhibitors targeting the checkpoint kinase Wee1, which plays a significant role in cell cycle regulation and cancer therapy .
Synthesis of Boronic Esters
The compound is involved in the preparation of boronic esters, which are valuable intermediates in organic synthesis and can be used for further chemical transformations .
Regioselective Suzuki Coupling
It is employed in regioselective Suzuki coupling processes, allowing for precise control over the formation of biaryl compounds with specific substitution patterns .
Development of Hydroxysteroid Dehydrogenase Inhibitors
This boronic acid is a precursor in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 1, an enzyme associated with steroid hormone regulation and potential therapeutic targets for diseases .
Creation of Axially-Chiral Biarylphosphonates
It has been used in the asymmetric Suzuki coupling catalyzed by palladium complexes to create axially-chiral biarylphosphonates, which have applications in asymmetric synthesis and catalysis .
Environmental Benignity in Organic Synthesis
Due to its stability and functional group tolerance, this compound contributes to environmentally benign processes in organic synthesis, aligning with green chemistry principles .
Each application showcases the versatility and importance of 2-Fluoro-6-methoxy-3-methylphenylboronic acid in scientific research and industrial applications.
MilliporeSigma - 2-Fluoro-6-methoxyphenylboronic acid MilliporeSigma - 4-Methoxy-2-methylphenylboronic acid RSC - Selection of boron reagents for Suzuki–Miyaura coupling VWR - 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-3-methylphenylboronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid . This reaction is widely applied for carbon-carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The properties of boronic acids can vary widely, and their bioavailability would be influenced by factors such as their stability and reactivity .
Result of Action
The molecular and cellular effects of 2-Fluoro-6-methoxy-3-methylphenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-Fluoro-6-methoxy-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the conditions under which Suzuki-Miyaura cross-coupling reactions are performed can impact the efficiency of these reactions .
Propiedades
IUPAC Name |
(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODPGLYWAVVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234763 | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxy-3-methylphenylboronic acid | |
CAS RN |
1451392-12-3 | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




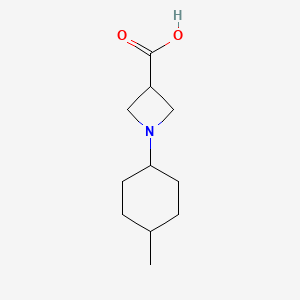
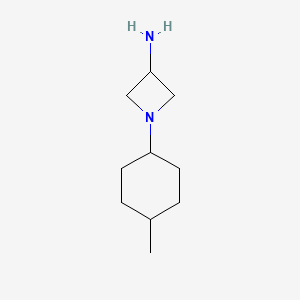
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)
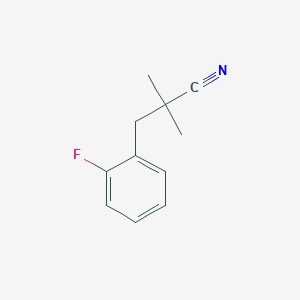

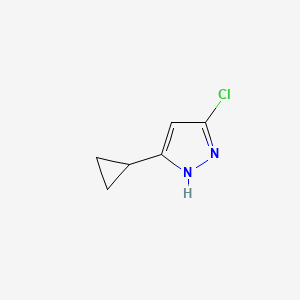

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)
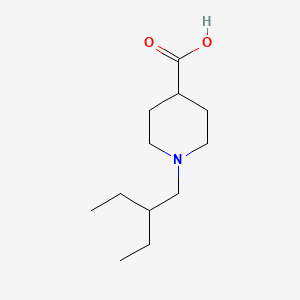


![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)